Cas no 1849945-87-4 (4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid)

4-(Cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The cyclohexenyl side chain introduces hydrophobicity and conformational constraints, making it useful for modifying peptide properties. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure efficient incorporation into peptide sequences. Its structural features facilitate the design of peptides with tailored stability, solubility, or binding characteristics for research applications.
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid structure
1849945-87-4 structure
Product name:4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
CAS No:1849945-87-4
MF:C25H27NO4
Molecular Weight:405.48618721962
CID:6136483
PubChem ID:165534024

4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 1849945-87-4
    • EN300-1300046
    • 4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • インチ: 1S/C25H27NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-8,10-13,22-23H,1-3,9,14-16H2,(H,26,29)(H,27,28)
    • InChIKey: CZMBLXDEHCKOLX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CCC1=CCCCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 405.19400834g/mol
  • 同位素质量: 405.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 623
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 5.1

4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1300046-2.5g
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
2.5g
$6155.0 2023-06-06
Enamine
EN300-1300046-1.0g
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
1g
$3139.0 2023-06-06
Enamine
EN300-1300046-250mg
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
250mg
$1948.0 2023-09-30
Enamine
EN300-1300046-0.5g
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
0.5g
$3014.0 2023-06-06
Enamine
EN300-1300046-5000mg
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
5000mg
$6140.0 2023-09-30
Enamine
EN300-1300046-50mg
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
50mg
$1779.0 2023-09-30
Enamine
EN300-1300046-100mg
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
100mg
$1863.0 2023-09-30
Enamine
EN300-1300046-2500mg
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
2500mg
$4150.0 2023-09-30
Enamine
EN300-1300046-10000mg
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
10000mg
$9105.0 2023-09-30
Enamine
EN300-1300046-10.0g
4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1849945-87-4
10g
$13504.0 2023-06-06

4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid 関連文献

4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acidに関する追加情報

4-(Cyclohex-1-en-1-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic Acid: A Comprehensive Overview

4-(Cyclohex-1-en-1-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with the CAS number 1849945-87-4. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications in drug development and advanced materials synthesis. The compound's structure, which includes a cyclohexene ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety, makes it a versatile building block for constructing bioactive molecules and functional materials.

Recent studies have highlighted the importance of cyclohexene derivatives in medicinal chemistry, particularly in the design of bioisosteres and pharmacophores. The cyclohexene ring in this compound provides a rigid framework that can enhance the stability and bioavailability of drug candidates. Moreover, the Fmoc group, a well-known protecting group in peptide synthesis, adds functionality to the molecule by enabling precise control over reactivity during chemical transformations. This feature has been exploited in the synthesis of complex peptides and oligonucleotides, where site-specific protection and deprotection are critical.

The butanoic acid moiety at the core of this compound introduces carboxylic acid functionality, which is essential for forming amide bonds—a key reaction in organic synthesis. This makes the compound highly valuable in the construction of peptide-based drugs and biopolymers. Recent advancements in click chemistry and catalytic asymmetric synthesis have further expanded its utility by enabling efficient assembly of complex molecular architectures.

From a structural perspective, 4-(cyclohex-1-en-1-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exhibits a fascinating interplay between aromaticity, stereochemistry, and electronic effects. The fluorenylmethoxycarbonyl group contributes to the molecule's aromaticity, while the cyclohexene ring introduces steric hindrance that can influence reaction pathways during synthesis. These properties have been leveraged in the design of enantioselective catalysts and chiral recognition elements for sensing applications.

In terms of applications, this compound has found use in the development of advanced materials such as stimuli-responsive polymers and self-healing materials. The combination of its rigid cyclohexene framework and reactive Fmoc group allows for the creation of dynamic covalent networks that can respond to external stimuli like light or temperature. Recent research has demonstrated its potential in creating adaptive materials for soft robotics and wearable electronics.

Looking ahead, 4-(cyclohex-1-en-1-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is expected to play an increasingly important role in green chemistry and sustainable materials development. Its ability to participate in efficient synthetic routes with high atom economy makes it an attractive candidate for eco-friendly chemical processes. Furthermore, its role in drug delivery systems, particularly as a component of biodegradable polymers, is an area of active investigation.

In conclusion, this compound represents a prime example of how intricate molecular design can lead to versatile and impactful chemical tools. Its unique combination of structural features and functional groups positions it at the forefront of modern organic chemistry research.

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